5-(2-fluorophenoxy)-1-pentanethiol
Description
Based on available data, the fluorophenoxy derivative likely shares similarities with 1-pentanethiol in terms of thiol reactivity and molecular interactions but differs in steric and electronic properties due to the fluorophenoxy substituent. Below, we address the limitations of the evidence and provide insights based on structurally related compounds.
Properties
IUPAC Name |
5-(2-fluorophenoxy)pentane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-14/h2-3,6-7,14H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZBVTWCDLDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCS)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Pentanethiol (CAS 110-66-7)
Key Properties and Applications:
- Role in Materials Science: 1-Pentanethiol acts as a defect passivator in perovskite solar cells, reducing trap density by 0.33% doping (optimal concentration). This enhances photovoltaic performance by lowering non-radiative recombination and Urbach energy (indicative of reduced disorder) .
- Surface Modification: In nanoparticle (Au NP) assemblies, 1-pentanethiol binds to NPs via thiol groups, increasing hydrophobicity and stabilizing metal liquid-like films at oil-water interfaces. This classifies it as a modifier .
- Spectroscopic Data : Rotational spectra of 1-pentanethiol reveal torsional motion of the SH group and internal rotation of the terminal CH3 group, with conformational flexibility influenced by Ar/Ne environments .
Table 1: Comparative Properties of 1-Pentanethiol and Analogues
| Property | 1-Pentanethiol | Tetrabutylammonium Nitrate (Promoter) | Fluorophenoxy Derivatives* |
|---|---|---|---|
| Role in NP Assembly | Modifier (binds NPs) | Promoter (no surface binding) | Likely modifier |
| Hydrophobicity | Increased | Neutral | Higher (fluorophenoxy) |
| Defect Passivation | Effective | N/A | Potentially enhanced |
| Conformational Flexibility | High (SH/CH3 motion) | Low | Reduced (bulky substituent) |
*Hypothesized based on structural analogs.
2-(2,6-Dimethylphenoxy)acetamide Derivatives
Pentanochlor (CAS 239-73)
A chlorinated analog of 1-pentanethiol, pentanochlor is used as a pesticide reference standard. Its chlorine substituent increases electronegativity and environmental persistence compared to thiols, illustrating how halogen substitution alters chemical stability and reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
